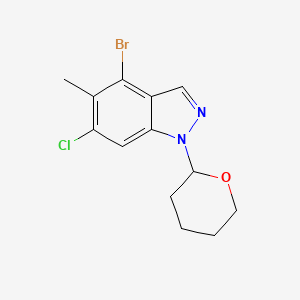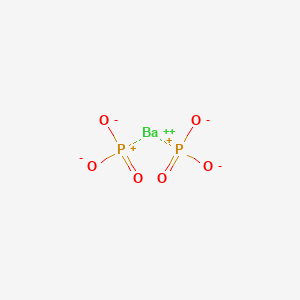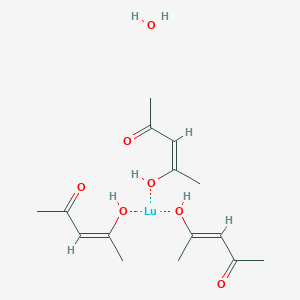
(S)-Linagliptintert-ButylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Linagliptintert-ButylEster is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is a derivative of linagliptin, which is used in the treatment of type 2 diabetes mellitus. The esterification with tert-butyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Linagliptintert-ButylEster typically involves the esterification of linagliptin with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:
- Dissolution of linagliptin in an appropriate solvent like dichloromethane.
- Addition of tert-butyl alcohol and the acid catalyst.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the product using techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Linagliptintert-ButylEster undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linagliptin and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Linagliptin and tert-butyl alcohol.
Oxidation: Oxidized derivatives of linagliptin.
Substitution: Various alkyl or aryl derivatives of linagliptin.
Wissenschaftliche Forschungsanwendungen
(S)-Linagliptintert-ButylEster has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of (S)-Linagliptintert-ButylEster involves the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.
Vergleich Mit ähnlichen Verbindungen
(S)-Linagliptintert-ButylEster can be compared with other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
Uniqueness:
- Stability: The tert-butyl ester group enhances the stability of the compound compared to other DPP-4 inhibitors.
- Bioavailability: The esterification improves the bioavailability, making it more effective at lower doses.
- Selectivity: It exhibits high selectivity for the DPP-4 enzyme, reducing the risk of off-target effects.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8218063.png)
![(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8218066.png)

![[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate](/img/structure/B8218079.png)


![4-Methoxypyrazolo[1,5-a]pyridin-5-amine](/img/structure/B8218100.png)
![[rel-(3aS,4S,6R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol](/img/structure/B8218108.png)
![Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride](/img/structure/B8218114.png)

![(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)


